4-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrazole ring, and a pyrimidine ring
Preparation Methods
The synthesis of 4-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine derivative: This involves the reaction of 3,4-dichlorobenzyl chloride with piperazine under basic conditions.
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone.
Formation of the pyrimidine ring: This involves the reaction of a suitable amidine with a β-dicarbonyl compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biology: It is used in research to study its effects on cellular processes and pathways.
Industry: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar compounds include other piperazine, pyrazole, and pyrimidine derivatives. For example:
Piperazine derivatives: These include compounds like 1-(3-chlorophenyl)piperazine, which is used in the synthesis of various pharmaceuticals.
Pyrazole derivatives: These include compounds like 1-phenyl-3-methyl-5-pyrazolone, which has anti-inflammatory properties.
Pyrimidine derivatives: These include compounds like 5-fluorouracil, which is used as an anticancer agent.
The uniqueness of 4-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine lies in its specific combination of these three rings, which may confer unique biological activities and therapeutic potential.
Properties
Molecular Formula |
C18H18Cl2N6 |
---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
4-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
InChI |
InChI=1S/C18H18Cl2N6/c19-15-3-2-14(10-16(15)20)12-24-6-8-25(9-7-24)17-11-18(22-13-21-17)26-5-1-4-23-26/h1-5,10-11,13H,6-9,12H2 |
InChI Key |
HGHYYUZKVIZGBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=NC=NC(=C3)N4C=CC=N4 |
Origin of Product |
United States |
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